N-Methyl Nicotine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]-2H-pyridine |
InChI |
InChI=1S/C11H18N2/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8-9H2,1-2H3/t11-/m0/s1 |
InChI Key |
KDTKPIFQMSBEQC-NSHDSACASA-N |
Isomeric SMILES |
CN1CCC[C@H]1C2=CC=CN(C2)C |
Canonical SMILES |
CN1CCCC1C2=CC=CN(C2)C |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of N Methyl Nicotine Intermediates
N-Methyl-Δ¹-Pyrrolinium Cation: A Key Intermediate in Nicotine (B1678760) Biosynthesis in Nicotiana Species
The N-methyl-Δ¹-pyrrolinium cation is a central molecule in the biosynthesis of not only nicotine but also other tropane (B1204802) alkaloids. auctoresonline.orgnih.gov Its formation is the result of a series of enzymatic reactions that begin with simple amino acid precursors. nih.gov The pathway involves the formation of putrescine, its methylation, and subsequent oxidation and cyclization.
Precursors and Early Stages of Pyrrolidine (B122466) Ring Formation
The journey to the N-methyl-Δ¹-pyrrolinium cation begins with the formation of putrescine, a diamine that serves as the foundational molecule for the pyrrolidine ring. kglmeridian.comresearchgate.net
Putrescine can be synthesized in plants via two alternative routes, starting from either the amino acid ornithine or arginine. kglmeridian.comoup.com
Ornithine Decarboxylase (ODC) Pathway: This is a direct pathway where the enzyme ornithine decarboxylase (ODC) catalyzes the decarboxylation of ornithine to yield putrescine. auctoresonline.orgoup.com In the context of nicotine biosynthesis in tobacco, the ODC pathway appears to play a more significant role. kglmeridian.comresearchgate.net Overexpression of a yeast ODC in transgenic tobacco has been shown to increase nicotine levels. oup.com
Arginine Decarboxylase (ADC) Pathway: This is a three-step pathway initiated by the enzyme arginine decarboxylase (ADC), which converts arginine to agmatine (B1664431). kglmeridian.com Subsequently, agmatine is hydrolyzed to N-carbamoylputrescine, which is then converted to putrescine. kglmeridian.com While the ADC pathway is predominant for putrescine biosynthesis in many higher plants, it seems to have a lesser role in nicotine production compared to the ODC pathway. researchgate.netoup.com
| Enzyme | Precursor | Product | Pathway Significance in Nicotine Biosynthesis |
| Ornithine Decarboxylase (ODC) | Ornithine | Putrescine | Major role kglmeridian.comresearchgate.net |
| Arginine Decarboxylase (ADC) | Arginine | Agmatine | Minor role researchgate.net |
Once putrescine is formed, the first committed step in the nicotine biosynthetic pathway is its methylation, catalyzed by the enzyme putrescine N-methyltransferase (PMT). ontosight.aimdpi.com This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to putrescine, resulting in the formation of N-methylputrescine. ontosight.aiscispace.com The expression of PMT is a critical, rate-limiting step in the biosynthesis of nicotine and other related alkaloids. mdpi.com Down-regulation of PMT has been shown to significantly decrease nicotine accumulation in Nicotiana species. nih.gov PMT is expressed in the pericycle tissue in the apical portion of the roots. kglmeridian.com
Ornithine Decarboxylase (ODC) and Arginine Decarboxylase (ADC) Pathways to Putrescine
Oxidative Deamination by N-Methylputrescine Oxidase (MPO)
The final step leading to the formation of the N-methyl-Δ¹-pyrrolinium cation is the oxidative deamination of N-methylputrescine. nih.govkglmeridian.com This reaction is catalyzed by N-methylputrescine oxidase (MPO), a copper-containing amine oxidase. oup.comnih.gov The product of this reaction, 4-methylaminobutanal, spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. auctoresonline.orgoup.com
MPO belongs to the superfamily of copper-containing amine oxidases (CuAOs). oup.comnih.gov These enzymes are homodimers, with each subunit containing a copper ion. oup.com This copper ion is essential for the catalytic activity as it oxidizes a conserved tyrosine residue at the active site to form a topaquinone (B1675334) cofactor, which is crucial for the enzymatic reaction. oup.comiastate.edu
Research has identified different isoforms of MPO in tobacco, with varying substrate specificities. Nicotiana tabacum MPO1 (NtabMPO1) shows a preference for N-methylated amines like N-methylputrescine. nih.govallenpress.com In contrast, its close homolog, NtDAO1 (previously known as MPO2), and a similar diamine oxidase from Arabidopsis (AtCuAO1) are more efficient at oxidizing non-N-methylated amines such as putrescine. oup.comnih.gov
It is believed that MPO1 evolved from a diamine oxidase (DAO) through gene duplication and neofunctionalization, optimizing its substrate preference for alkaloid formation. nih.govallenpress.com While MPO1 is coordinately regulated with other genes in the nicotine biosynthesis pathway, NtDAO1 is expressed at low basal levels. nih.gov Both MPO1 and NtDAO1 are located in the peroxisomes. nih.gov The substrate preference of NtabMPO1 for N-methylputrescine likely contributes to nicotine being the primary alkaloid in tobacco plants. allenpress.com
| Enzyme | Preferred Substrate | Product of Reaction with Preferred Substrate | Relative Activity with Putrescine |
| NtabMPO1 | N-methylputrescine | 4-methylaminobutanal | Lower oup.com |
| NtDAO1 | Putrescine | 4-aminobutanal | Higher oup.com |
Enzymatic Mechanism and Cofactor Requirements
Spontaneous Cyclization to N-Methyl-Δ¹-Pyrrolinium Cation
The product of the MPO-catalyzed reaction, 4-(methylamino)butanal, is an unstable intermediate. oup.comsmolecule.com It spontaneously undergoes an intramolecular cyclization via a Schiff base formation to yield the N-methyl-Δ¹-pyrrolinium cation. researchgate.netallenpress.comresearchgate.netoup.com This cation is a pivotal branch-point metabolite, serving as the direct precursor for the pyrrolidine ring of nicotine and for the biosynthesis of other pharmacologically important tropane alkaloids like hyoscyamine (B1674123) and scopolamine. oup.comnih.govresearchgate.net The condensation of the N-methyl-Δ¹-pyrrolinium cation with a nicotinic acid-derived metabolite ultimately leads to the formation of nicotine. kglmeridian.comoup.com
Table 1: Key Enzymes in the Biosynthesis of N-Methyl-Δ¹-Pyrrolinium Cation
| Enzyme | Abbreviation | Substrate | Product |
|---|---|---|---|
| Putrescine N-methyltransferase | PMT | Putrescine | N-methylputrescine |
| N-methylputrescine oxidase | MPO | N-methylputrescine | 4-(methylamino)butanal |
Genetic and Transcriptional Regulation of N-Methyl Nicotine Biosynthetic Enzymes in Plants
The biosynthesis of nicotine and its intermediates is a highly regulated process, controlled at the genetic and transcriptional level. This regulation allows the plant to produce these defensive compounds in response to environmental cues, particularly herbivory. nih.govtandfonline.com The expression of the biosynthetic genes, such as PMT and MPO, is coordinated by a sophisticated signaling network involving plant hormones and specific transcription factors. oup.comoup.comtandfonline.com
Jasmonate-Dependent Induction of Biosynthesis Genes
The jasmonate signaling pathway plays a central role in upregulating nicotine biosynthesis in response to stimuli like insect herbivory or mechanical wounding. kglmeridian.comoup.com Jasmonates, including methyl jasmonate (MeJA), act as key signaling molecules. nih.govscienceopen.complos.org When a plant is damaged, the level of jasmonates rises, triggering a signaling cascade. oup.comnih.gov
This cascade involves the F-box protein CORONATINE INSENSTIVE1 (COI1), which perceives the bioactive jasmonate signal. oup.comnih.gov In the absence of this signal, Jasmonate ZIM-domain (JAZ) proteins act as repressors, binding to and inhibiting transcription factors like MYC2. oup.comnih.govscienceopen.com Upon jasmonate perception, COI1 targets JAZ repressors for degradation by the proteasome. oup.comnih.gov This degradation releases MYC2, allowing it to activate the transcription of downstream genes, including those encoding transcription factors that directly regulate nicotine biosynthesis genes. nih.govscispace.com Studies have shown that treating tobacco cells or roots with MeJA strongly induces the expression of genes like PMT. nih.govoup.com
Role of NIC2-Locus ERF Transcription Factors in Pathway Coordination
A key regulatory hub in this pathway is the NICOTINE2 (NIC2) locus found in tobacco. nih.govresearchgate.net This locus contains a cluster of genes encoding Ethylene Response Factor (ERF) transcription factors. nih.govresearchgate.netresearchgate.net These NIC2-locus ERFs are critical master regulators that specifically coordinate the expression of the entire nicotine biosynthetic regulon. tandfonline.comscispace.comjst.go.jp
The expression of these ERF genes is itself induced by jasmonates, often acting downstream of the MYC2 transcription factor. tandfonline.comscispace.comresearchgate.net Once expressed, the ERF proteins bind to specific DNA sequences, known as GCC-box elements, found in the promoter regions of nicotine biosynthetic genes, including PMT and MPO. nih.govscispace.com This binding activates the transcription of these structural genes in a coordinated fashion, leading to a significant increase in the production of the N-methyl-Δ¹-pyrrolinium cation and, subsequently, nicotine. oup.comnih.govscispace.com The clustering of these related ERF genes at the NIC2 locus suggests a mechanism for robust and coordinated regulation of the defense pathway. nih.govresearchgate.net
Table 2: Key Regulatory Factors in Nicotine Biosynthesis
| Factor | Type | Function |
|---|---|---|
| Jasmonates (e.g., MeJA) | Phytohormone | Signal molecule triggered by wounding/herbivory. oup.comnih.gov |
| COI1 | F-box Protein | Perceives jasmonate signal, leading to JAZ degradation. oup.comnih.gov |
| JAZ Proteins | Repressor Protein | Inhibit transcription factors in the absence of jasmonate. oup.comscienceopen.com |
| MYC2 | Transcription Factor | Activates expression of downstream regulatory genes. nih.govscispace.com |
| NIC2-locus ERFs | Transcription Factors | Directly bind to and activate promoters of nicotine biosynthetic genes. nih.govscispace.com |
Ecological Significance of this compound Biosynthesis in Plant Defense
The synthesis of nicotine and its precursors, including the N-methyl-Δ¹-pyrrolinium cation, serves a crucial ecological function as a chemical defense against herbivores. wikipedia.orgkglmeridian.com Nicotine is a potent neurotoxin to many insects, functioning as an effective antiherbivore compound. wikipedia.orgnih.gov Plants maintain a basal level of these alkaloids but can rapidly increase production when attacked. kglmeridian.com
The defensive role of nicotine has been demonstrated through studies using transgenic plants. plos.orgnih.gov In one key study, native tobacco plants (Nicotiana attenuata) were genetically modified to silence the putrescine N-methyltransferase (pmt) gene, a critical early step in the pathway. nih.govnih.govresearchgate.net These "silenced" plants had dramatically reduced levels (over 95% reduction) of both constitutive and damage-induced nicotine. plos.orgnih.gov When these plants were planted in their natural habitat, they were attacked more frequently by a variety of native herbivores and suffered significantly more leaf damage compared to unmodified, wild-type plants. nih.govnih.govresearchgate.netresearchgate.net This provides strong evidence that the biosynthetic pathway leading from putrescine to nicotine is a vital component of the plant's defensive arsenal (B13267) in nature. plos.orgnih.gov
Metabolic Pathways and Biotransformations Involving N Methyl Nicotine and Its Analogs
Endogenous Metabolism of Nicotine (B1678760) Leading to N-Methylated Derivatives
The metabolism of nicotine in mammals is extensive, with the liver being the primary site of these transformations. nih.govnuph.edu.ua While the conversion to cotinine (B1669453) is the most significant pathway, accounting for 70-80% of nicotine metabolism, other non-oxidative routes also play a role. nih.govnuph.edu.uanih.gov These include glucuronidation and the methylation of the pyridine (B92270) nitrogen, which results in the formation of the nicotine isomethonium ion, also known as the N-methylnicotinium ion. nih.govresearchgate.netomicsonline.org
Formation of Nicotine Isomethonium Ion (N-Methylnicotinium Ion) via Pyridine Nitrogen Methylation.nih.govresearchgate.netomicsonline.org
While direct methylation of the pyridine nitrogen leads to the N-methylnicotinium ion, a related and important non-oxidative pathway is N-glucuronidation. nih.govnuph.edu.ua This process is catalyzed by Uridine Diphosphate-Glucuronosyltransferase (UGT) enzymes, specifically UGT2B10 in humans, which is primarily expressed in the liver. wikipedia.orgwsu.eduoup.com UGT2B10 facilitates the conjugation of glucuronic acid to the pyridine nitrogen of nicotine, forming an N-quaternary glucuronide known as (S)-nicotine-N-β-glucuronide. nih.govnuph.edu.uawsu.edu This pathway accounts for approximately 3-5% of nicotine metabolism in humans. nih.govnuph.edu.ua Although distinct from methylation, N-glucuronidation also results in a quaternary ammonium (B1175870) product, highlighting the role of enzymes in modifying the pyridine nitrogen. researchgate.net Research has shown that UGT2B10 is the primary enzyme responsible for nicotine N-glucuronidation in the human liver, with a much higher affinity for nicotine compared to other UGTs like UGT1A4. wsu.edu
Studies investigating the in vivo fate of the N-methylnicotinium ion have provided insights into its stability. Research in guinea pigs using isotopically labeled N-methylnicotinium acetate (B1210297) (NMN) demonstrated that the N-methyl group on the pyridine ring is stable and does not undergo N-demethylation. nih.govuky.edu However, the studies did reveal a loss of the tritium (B154650) label from the N'-methyl group of the pyrrolidine (B122466) ring in urinary NMN and its secondary metabolite, N-methyl-N'-oxonicotinium ion (NMNO). nih.govuky.edu This suggests that the biotransformation of the N-methylnicotinium ion may involve an initial N'-demethylation to form N-methylnornicotinium ion, followed by remethylation back to NMN, or the formation of an N'-methylene iminium species that can be reductively converted back to NMN. nih.gov Further research identified N-methylcotininium ion and N-methylnornicotinium ion as metabolites formed subsequent to the administration of R-(+)-N-methylnicotinium acetate in guinea pigs. The tissue distribution of the radiolabel from NMN showed the highest concentrations in the adrenal gland and epididymis, with no significant amounts found in the brain. researchgate.net
Enzymatic Catalysis (e.g., Uridine Diphosphate-Glucuronosyltransferase (UGT) in N-quaternary glucuronide formation)
N-Demethylation of Nicotine to Nornicotine (B190312)
In contrast to the methylation of the pyridine nitrogen, the demethylation of the pyrrolidine nitrogen is another critical metabolic pathway for nicotine, leading to the formation of nornicotine. nih.govallenpress.com This conversion is of particular interest in the context of tobacco plants, where nornicotine can serve as a precursor to the carcinogen N'-nitrosonornicotine (NNN). plos.orgresearchgate.netpnas.org While a minor pathway in most species, the conversion of nicotine to nornicotine has been demonstrated in humans. nih.gov
Role of Cytochrome P450 Enzymes (e.g., CYP82E4 in Nicotiana tabacum).plos.orgnih.govreginfo.gov
In the tobacco plant, Nicotiana tabacum, the N-demethylation of nicotine to nornicotine is primarily catalyzed by a specific family of cytochrome P450 monooxygenases. plos.orgnih.govreginfo.gov Extensive research has identified CYP82E4 as the key enzyme responsible for this conversion, particularly in senescing tobacco leaves. plos.orgpnas.orgnih.govuniprot.org Several members of the CYP82E subfamily, including CYP82E5v2 and CYP82E10, also exhibit nicotine N-demethylase (NND) activity. reginfo.govtandfonline.comoup.com Studies have shown that the expression of these genes can vary, with CYP82E5v2 transcription being higher in green leaves, while CYP82E4 expression dominates in senescing leaves of converter tobacco varieties. oup.com The functional significance of these enzymes is underscored by the fact that knocking out multiple CYP82E genes in tobacco can significantly reduce nornicotine levels. tandfonline.comlublin.pl
| Enzyme Family | Specific Enzyme | Organism | Function |
| Cytochrome P450 | CYP82E4 | Nicotiana tabacum | Major enzyme for nicotine N-demethylation to nornicotine. plos.orgpnas.orgnih.govuniprot.org |
| Cytochrome P450 | CYP82E5v2 | Nicotiana tabacum | Exhibits nicotine N-demethylase activity, with higher expression in green leaves. oup.com |
| Cytochrome P450 | CYP82E10 | Nicotiana tabacum | Contributes to nicotine to nornicotine conversion. reginfo.govtandfonline.com |
Mechanistic Studies of N-Methyl Group Cleavage in Plants vs. Mammalian/Bacterial Systems.nih.govmdpi.comfrontiersin.org
The mechanism of N-methyl group cleavage displays notable differences across biological kingdoms. In plants like Nicotiana tabacum, the process is an oxidative N-demethylation catalyzed by cytochrome P450 enzymes. nih.govlublin.pl This involves the enzymatic removal of the methyl group from the nitrogen atom of the pyrrolidine ring. allenpress.comresearchgate.net
In mammalian systems, while oxidative N-demethylation of xenobiotics is a common metabolic pathway, it is a minor route for nicotine. nih.gov The primary enzymes involved in mammalian nicotine metabolism are also from the cytochrome P450 superfamily, but with different specificities. For instance, CYP2A6 is the main enzyme for the C-oxidation of nicotine to cotinine. nih.govnih.gov The direct N-demethylation of nicotine to nornicotine is a less prominent pathway in mammals compared to plants. nih.govomicsonline.org
In bacterial systems, the degradation of nicotine also involves distinct enzymatic pathways. For example, in Arthrobacter nicotinovorans, the initial step is the hydroxylation of the pyridyl ring by nicotine dehydrogenase, a molybdopterin enzyme. beilstein-journals.org Subsequent steps involve enzymes like L-6-hydroxynicotine oxidase. beilstein-journals.org Some bacteria utilize a pyrrolidine pathway, initiated by nicotine oxidase, which oxidizes the pyrrolidine ring. beilstein-journals.org While these pathways ultimately lead to the breakdown of the nicotine molecule, the initial enzymatic attacks and the mechanisms of cleaving bonds, including those involving the methyl group, differ from those in plants and mammals.
The process of demethylation itself, in a broader biological context, can occur through different mechanisms. In both plants and animals, active DNA demethylation involves the enzymatic removal of a methyl group from cytosine. mdpi.comnih.gov In plants, DNA glycosylases directly excise the 5-methylcytosine (B146107) base. mdpi.comjipb.net In mammals, this process often involves an initial oxidation of the methyl group before its removal. frontiersin.orgnih.govoup.com While these DNA demethylation mechanisms are distinct from the N-demethylation of an alkaloid like nicotine, they illustrate the diverse enzymatic strategies that have evolved for cleaving methyl groups from different molecules.
Microbial Transformation and Degradation Pathways of Nicotine and Related Compounds
Microorganisms have evolved diverse and efficient enzymatic systems to break down nicotine and related alkaloids, utilizing them as sources of carbon and nitrogen. scispace.comasm.org These catabolic processes are categorized into distinct pathways based on the initial site of enzymatic attack on the nicotine molecule. mdpi.comfrontiersin.org The primary routes are the pyridine pathway, which begins with the hydroxylation of the pyridine ring, and the pyrrolidine pathway, characterized by the initial oxidation of the pyrrolidine ring. scispace.combeilstein-journals.org A third, hybrid pathway, known as the VPP (variant of the pyridine and pyrrolidine) pathway, incorporates initial steps from the pyridine pathway followed by later stages of the pyrrolidine pathway. mdpi.comfrontiersin.orgnih.gov
The pyrrolidine pathway is a key metabolic route for nicotine degradation, particularly in Gram-negative bacteria such as those from the genus Pseudomonas. scispace.combeilstein-journals.org This pathway commences with an attack on the pyrrolidine ring of the nicotine molecule. beilstein-journals.org
The first committed step in the pyrrolidine pathway is the oxidation of the pyrrolidine ring of (S)-nicotine, catalyzed by the enzyme nicotine oxidase. beilstein-journals.orgnih.gov In organisms like Pseudomonas putida S16, this reaction is mediated by nicotine oxidoreductase (NicA2), a flavoprotein that oxidizes nicotine to N-methylmyosmine. researchgate.netnih.gov Although structurally a member of the monoamine oxidase (MAO) family, NicA2 functions as a dehydrogenase, transferring electrons to a cytochrome c protein rather than directly to molecular oxygen. nih.govnih.gov This initial oxidation specifically targets a carbon-nitrogen bond within the pyrrolidine ring. beilstein-journals.orgnih.gov The product of this enzymatic reaction is N-methylmyosmine. asm.orgnih.gov
Following the initial oxidation, the pathway involves a series of hydrolysis and isomerization reactions. The N-methylmyosmine produced by nicotine oxidase is an unstable intermediate. mdpi.comnih.gov It undergoes hydrolysis to form pseudooxynicotine (B1209223) (Pon), a ring-opened aminoketone. nih.govpnas.org While this hydrolysis can occur non-enzymatically after the product is released from the enzyme, some research suggests the potential for enzymatically assisted hydrolysis at a remote site within the enzyme structure. nih.govpnas.org
The resulting pseudooxynicotine is then acted upon by another FAD-containing enzyme, pseudooxynicotine amine oxidase (Pnao). beilstein-journals.org This enzyme catalyzes the oxidation of pseudooxynicotine to 3-succinoyl-semialdehyde-pyridine. nih.govresearchgate.net Similar to NicA2, Pnao from P. putida S16 has been identified as a dehydrogenase, not an oxidase, requiring a specific electron acceptor for its catalytic cycle. nih.govresearchgate.net The pathway continues with further degradation of the pyridine ring, involving enzymes such as maleamate (B1239421) amidase (Ami) and maleate (B1232345) isomerase (Iso), which ultimately convert the intermediates into central metabolites like fumaric acid. beilstein-journals.orgnih.gov
N-methylmyosmine is a pivotal, albeit transient, intermediate in the microbial degradation of nicotine via the pyrrolidine pathway. asm.orgtandfonline.com Its formation marks the initial oxidative step where the pyrrolidine ring of nicotine is dehydrogenated. asm.org Bacteria from the genus Pseudomonas and the fungus Cunninghamella echinulata are known to degrade nicotine through the formation of N-methylmyosmine. scispace.com Research has established that in pathways utilized by Pseudomonas, nicotine oxidase catalyzes the conversion of nicotine into N-methylmyosmine, which is subsequently hydrolyzed to pseudooxynicotine. nih.govnih.gov The detection and identification of N-methylmyosmine have been crucial in elucidating the sequence of reactions in this specific metabolic route. tandfonline.com
Pyrrolidine Pathway in Bacterial Nicotine Metabolism
Initial Oxidation Steps by Nicotine Oxidase
Enzymatic Catalysis of N-Methyl Nicotine Derivatives (e.g., Pseudooxynicotine)
The enzymatic processing of this compound derivatives is central to the continuation of the degradation pathway. Pseudooxynicotine, chemically known as 4-(methylamino)-1-(3-pyridyl)-1-butanone, is a key derivative formed from the hydrolysis of N-methylmyosmine. Its further catabolism is catalyzed by pseudooxynicotine amine oxidase (Pnao), an enzyme found in bacteria like Pseudomonas putida S16. beilstein-journals.org
Pnao is a flavin-dependent enzyme that was initially classified as an oxidase but has since been shown to function as a dehydrogenase. nih.govresearchgate.net It facilitates the conversion of pseudooxynicotine into 3-succinoylsemialdehyde-pyridine. researchgate.net This reaction is a critical step that precedes the hydroxylation and opening of the pyridine ring in the downstream pathway. frontiersin.org In the hybrid VPP pathway, a hydroxylated analog, 6-hydroxy-pseudooxynicotine, is processed by a similar enzyme, 6-hydroxy-pseudooxynicotine dehydrogenase (Pno), highlighting a recurring enzymatic strategy for breaking down these N-methylated compounds. frontiersin.orgresearchgate.net The enzymatic reduction of pseudooxynicotine back to nicotine has also been demonstrated using imine reductase enzymes. google.com
Data Tables
Table 1: Key Enzymes in the Pyrrolidine Pathway of Nicotine Metabolism
| Enzyme Name | Abbreviation | Function | Pathway Step | Organism Example |
| Nicotine Oxidase / Nicotine Dehydrogenase | NicA2 | Oxidizes nicotine to N-methylmyosmine. nih.govresearchgate.net | Initial Oxidation | Pseudomonas putida S16 |
| Pseudooxynicotine Amine Oxidase / Dehydrogenase | Pnao | Oxidizes pseudooxynicotine to 3-succinoylsemialdehyde-pyridine. beilstein-journals.orgresearchgate.net | Downstream Oxidation | Pseudomonas putida S16 |
| 6-hydroxy-pseudooxynicotine dehydrogenase | Pno | Oxidizes 6-hydroxy-pseudooxynicotine. frontiersin.orgresearchgate.net | Hybrid Pathway Oxidation | Agrobacterium tumefaciens S33 |
| Maleamate Amidase | Ami | Catalyzes the hydrolysis of maleamate to maleic acid and ammonium. nih.gov | Lower Pathway | Pseudomonas putida |
| Maleate Isomerase | Iso | Catalyzes the reversible isomerization of maleate to fumarate. beilstein-journals.orgnih.gov | Lower Pathway | Pseudomonas putida |
Table 2: Intermediates in the Microbial Degradation of Nicotine via the Pyrrolidine Pathway
| Compound Name | Role in Pathway | Preceding Compound | Subsequent Compound |
| (S)-Nicotine | Initial Substrate | - | N-Methylmyosmine |
| N-Methylmyosmine | Initial Oxidative Product | (S)-Nicotine | Pseudooxynicotine |
| Pseudooxynicotine | Hydrolysis Product | N-Methylmyosmine | 3-Succinyl-semialdehyde-pyridine |
| 6-Hydroxy-pseudooxynicotine | Hydroxylated Intermediate | 6-hydroxy-N-methylmyosmine | 6-hydroxy-3-succinoyl-semialdehyde-pyridine |
| Fumaric Acid | End Product | Maleic Acid | Enters central metabolism |
Synthetic Methodologies and Chemical Derivations of N Methyl Nicotine Compounds
Laboratory Synthesis of N-Methyl Nicotine (B1678760) and its Analogs
Radiosynthesis of Labeled N-Methyl Nicotine for Research Applications (e.g., [¹¹C]-methyl iodide for PET studies)
The development of radiolabeled this compound, particularly with carbon-11 (B1219553) ([¹¹C]), has been crucial for in vivo imaging of nicotinic acetylcholine (B1216132) receptors (nAChRs) using positron emission tomography (PET). jst.go.jpsnmjournals.org PET studies with tracers like [¹¹C]-nicotine allow for the non-invasive study of nAChR distribution and density in the brain. jst.go.jpsnmjournals.org
A common method for synthesizing (S)-[¹¹C]nicotine involves the N-methylation of its precursor, (S)-nornicotine, using [¹¹C]-methyl iodide ([¹¹C]CH₃I). jst.go.jp This reaction is typically carried out in a solvent mixture such as dimethylformamide-dimethylsulfoxide. jst.go.jp The process is known for its high radiochemical yield, often exceeding 90% within a short reaction time of about 5 minutes. jst.go.jp Purification via high-performance liquid chromatography (HPLC) ensures a high radiochemical purity of over 99%. jst.go.jp The specific radioactivity of the final product is generally in the range of 7.4-11.1 GBq/μmol. jst.go.jp
The synthesis of the key reagent, [¹¹C]CH₃I, can be achieved through methods like the reduction of [¹¹C]CO₂ with lithium aluminum hydride (LiAlH₄), followed by a reaction with hydroiodic acid. nih.gov Alternatively, using [¹¹C]methyl triflate can offer higher radiochemical yields and shorter synthesis times. nih.govnih.gov
PET studies using [¹¹C]-nicotine have shown its distribution in the brain, with higher uptake in regions rich in nAChRs like the thalamus. jst.go.jpresearchgate.net However, the moderate affinity of nicotine for these receptors can lead to rapid clearance, which has prompted the development of other radioligands with improved imaging properties. snmjournals.org
Table 1: Radiosynthesis of (S)-[¹¹C]Nicotine
| Parameter | Value | Reference |
| Precursor | (S)-Nornicotine | jst.go.jp |
| Radiosotope | [¹¹C]-methyl iodide | jst.go.jp |
| Solvent | Dimethylformamide-dimethylsulfoxide | jst.go.jp |
| Radiochemical Yield | >90% | jst.go.jp |
| Reaction Time | ~5 minutes | jst.go.jp |
| Radiochemical Purity | >99% (after HPLC) | jst.go.jp |
| Specific Radioactivity | 7.4-11.1 GBq/μmol | jst.go.jp |
Synthesis of 6-Methyl Nicotine (Metatine) and Other Positional Isomers
6-Methyl nicotine, also known by the trademarked name "Metatine," is a synthetic analog of nicotine with a methyl group added to the 6-position of the pyridine (B92270) ring. researchgate.netnih.govgenerationsanstabac.org This modification has generated interest due to its potential to alter the compound's interaction with nicotinic receptors. researchgate.netgoogle.com
Several synthetic routes to 6-methyl nicotine have been developed. One patented method starts with 6-methyl nicotinate (B505614) and γ-butyrolactone. google.com The process involves a sequence of reactions: ester condensation, ring opening, reduction, halogenation, and finally, amination ring closure to yield the target product. google.com This method is reported to have a yield of at least 40% and a purity of 98% or higher, making it suitable for industrial production due to having few byproducts and an efficient process. google.com
Another approach involves the reaction of methyl lithium with nicotine. google.com However, this method suffers from harsh reaction conditions and a lack of selectivity, leading to a mixture of methylated products that are difficult to separate. google.com The use of t-butyl hydroperoxide as a methyl source also presents similar challenges with selectivity and separation. google.com
A different strategy for producing 6-methylnicotinic acid esters involves the oxidation of 2-methyl-5-ethylpyridine using nitric acid in the presence of a catalyst like ammonium (B1175870) vanadate. google.com
Table 2: Synthesis of 6-Methyl Nicotine
| Starting Materials | Key Reaction Steps | Reported Yield | Reported Purity | Reference |
| 6-methyl nicotinate, γ-butyrolactone | Ester condensation, ring opening, reduction, halogenation, amination ring closure | ≥ 40% | ≥ 98% | google.com |
| Nicotine, methyl lithium | Methylation | Not specified (difficult separation) | Low (mixture of isomers) | google.com |
| 2-methyl-5-ethylpyridine | Oxidation with nitric acid | 51% (for 6-methylnicotinic acid) | Not specified | google.com |
Achieving the desired stereochemistry, particularly the (S)-enantiomer which is the primary form of natural nicotine, is a key challenge in the synthesis of nicotine analogs. bvte.de For 6-methyl nicotine, ensuring the correct stereoconfiguration at the chiral center of the pyrrolidine (B122466) ring is critical for its biological activity. nih.gov
Stereoselective synthesis often employs chiral auxiliaries or catalysts to control the formation of one enantiomer over the other. rsc.org While specific stereoselective methods for 6-methyl nicotine are detailed in recent patents, the general principles of asymmetric synthesis are applicable. nih.govatsjournals.org For instance, in the synthesis of other nicotinoids, cycloaddition reactions have been shown to proceed with full regio- and stereochemical control under mild conditions. mdpi.comresearchgate.net Such approaches could be adapted for the stereoselective synthesis of 6-methyl nicotine.
Reaction Conditions and Yield Optimization
Synthetic Approaches to Conformationally Restricted N-Methylated Nicotine Analogs
To investigate the bioactive conformation of nicotine, researchers have synthesized conformationally restricted analogs. mdpi.comresearcher.life These molecules "lock" the orientation of the pyridine and pyrrolidine rings, providing insights into the structural requirements for receptor binding. mdpi.comresearchgate.net
One approach involves creating "bridged" nicotine analogs. For example, the synthesis of pyrido[2,3-g]indolizine, a tricyclic derivative, was achieved through a multi-step process starting from 2-methylpyridine-3-carboxaldehyde. nih.gov Key steps included a Michael addition, hydrogenation to form 2-methylnornicotine, and subsequent cyclization to create the rigid tricyclic structure. nih.gov Another strategy involves the enantiospecific synthesis of annulated nicotine analogs from starting materials like D-glutamic acid. acs.org These complex syntheses often utilize catalytic processes to achieve the desired structures. mdpi.comnih.gov
Racemic Synthesis and Enantiomeric Resolution Techniques
Synthetic methods for nicotine and its analogs often result in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. bvte.degoogle.com Since the biological activity of these enantiomers can differ significantly, their separation, or resolution, is a critical step. bvte.de
A common method for producing racemic nicotine involves the condensation of N-methyl-2-pyrrolidone with a nicotinate compound, followed by reduction. google.compatsnap.com The resulting racemic mixture can then be resolved using a chiral resolving agent. google.compatsnap.com One such agent is (-)-O,O'-di-p-toluoyl-L-tartaric acid (L-PTTA), which selectively forms a salt with one of the nicotine enantiomers, allowing for their separation. google.compatsnap.com This process can enrich the (S)(−)-nicotine enantiomer to an excess of 90%. patsnap.com
Another approach utilizes (S)-Ibuprofen as a chiral resolving agent to separate a racemic alcohol intermediate in the synthesis of (R) and (S) nicotine. scirp.org This method involves the formation of separable diastereomeric esters, which are then hydrolyzed to yield the optically pure alcohols. scirp.org The separated enantiomers can then be carried forward to synthesize the desired (R)- or (S)-nicotine. scirp.org
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis represents a powerful strategy in modern organic chemistry, merging the selectivity and efficiency of biocatalysts with traditional chemical methods. This approach is particularly valuable for producing complex chiral molecules like this compound and its precursors. By leveraging enzymes, chemists can perform highly specific transformations, often under mild reaction conditions, which can lead to higher yields, reduced byproducts, and improved enantiomeric purity compared to purely chemical routes. google.comacs.org The application of enzymes such as ketoreductases and imine reductases has opened new avenues for the stereoselective synthesis of nicotine intermediates, addressing key challenges in controlling the stereochemistry of the final product. google.comproquest.com
Enzymatic Reduction of Precursors (e.g., 4-(methylamino)-1-(pyridin-3-yl)butan-1-one)
A key intermediate in several synthetic pathways to nicotine is 4-(methylamino)-1-(pyridin-3-yl)butan-1-one, also known as pseudooxynicotine (B1209223). google.comevitachem.com The enzymatic reduction of the ketone group in this precursor is a critical step that dictates the stereochemistry of the resulting alcohol, 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol. This alcohol is then subsequently converted to the target nicotine molecule. google.comnih.gov
The use of ketoreductase (KRED) enzymes allows for a highly stereoselective reduction of pseudooxynicotine. google.com By selecting the appropriate ketoreductase, either the (S)- or (R)-enantiomer of the alcohol intermediate can be produced with high enantiomeric excess. google.com This stereocontrol is crucial for synthesizing optically pure nicotine. The reduction process requires a co-factor, typically a reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), which acts as a hydride donor in the reaction catalyzed by the enzyme. google.comacs.org
Research has demonstrated the successful application of specific ketoreductases for this transformation. For instance, the ketoreductase KRED-P1-B12 has been used to prepare (S)-4-(methylamino)-1-(pyridin-3-yl)butan-1-ol, while KRED-P2-C11 is effective for synthesizing the (R)-enantiomer. google.com Following the enzymatic reduction, the resulting chiral alcohol is converted into the corresponding nicotine enantiomer. In one example, the use of KRED-P2-C11 led to the production of (R)-nicotine with an enantiomeric excess of 92%. google.com
Beyond the two-step process involving the reduction to an alcohol intermediate, it has also been found that imine reductase enzymes can be employed for the direct enzymatic reduction of pseudooxynicotine to nicotine. google.com
Table 1: Stereoselective Enzymatic Reduction of 4-(methylamino)-1-(pyridin-3-yl)butan-1-one This table is interactive. You can sort and filter the data.
| Precursor | Enzyme | Product | Enantiomeric Excess (ee) | Subsequent Product |
|---|---|---|---|---|
| 4-(methylamino)-1-(pyridin-3-yl)butan-1-one | KRED-P1-B12 | (S)-4-(methylamino)-1-(pyridin-3-yl)butan-1-ol | Not specified | (S)-Nicotine |
Identification and Characterization of Relevant Ketoreductase and Imine Reductase Enzymes
The enzymes utilized in these synthetic strategies, ketoreductases and imine reductases, belong to the broad class of oxidoreductases. acs.orgacs.org Their identification and characterization are paramount for developing efficient and selective biocatalytic processes.
Ketoreductases (KREDs) often belong to the aldo-keto reductase (AKR) superfamily. acs.orgnih.gov These are generally monomeric, cytosolic, and NAD(P)H-dependent enzymes that catalyze the reduction of a wide range of aldehydes and ketones to their corresponding alcohols. acs.orgnih.gov The AKR superfamily is vast, with members found in organisms from prokaryotes to eukaryotes. acs.org In humans, AKRs are involved in the metabolism of various substances, including tobacco-derived compounds. acs.orgnih.gov For example, human liver cytosol contains carbonyl reductase and members of the AKR1C subfamily (AKR1C1, AKR1C2, and AKR1C4) that have been shown to reduce 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a tobacco-specific nitrosamine (B1359907) with structural similarities to pseudooxynicotine. tandfonline.com These enzymes exhibit a strong preference for NADPH as the cofactor. tandfonline.com The characterization of such enzymes, including their substrate specificity, kinetic parameters (Km and Vmax), and optimal reaction conditions, is crucial for their application in targeted synthesis. nih.govtandfonline.com
Imine Reductases (IREDs) are another class of NADPH-dependent oxidoreductases that have gained significant attention. acs.org They efficiently catalyze the asymmetric reduction of prochiral imines to chiral amines, a key transformation in the synthesis of many nitrogen-containing compounds. acs.orgchemrxiv.org In the context of nicotine synthesis, IREDs are notably used for the stereoselective conversion of myosmine (B191914) to (S)-nornicotine, which is then methylated to produce (S)-nicotine. proquest.comgoogle.commdpi.com The use of recombinant IREDs has become a cornerstone of several patented processes for producing synthetic (S)-nicotine. proquest.com To enhance the economic viability of these enzymatic processes, cofactor regeneration systems are often implemented. For instance, glucose dehydrogenase (GDH) can be used in tandem with the IRED to regenerate the consumed NADPH, allowing the reaction to proceed with only a catalytic amount of the expensive cofactor. acs.orggoogle.com Recent advancements include the co-immobilization of both the IRED and GDH enzymes, which allows for repeated use over many cycles and application in continuous flow systems, significantly improving productivity. acs.org
Table 2: Characteristics of Identified Reductase Enzymes This table is interactive. You can sort and filter the data.
| Enzyme Class | Superfamily/Type | Typical Cofactor | Substrate Example | Product Example | Key Characteristics |
|---|---|---|---|---|---|
| Ketoreductase | Aldo-Keto Reductase (AKR) | NAD(P)H | 4-(methylamino)-1-(pyridin-3-yl)butan-1-one | 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol | Monomeric, cytosolic, catalyzes ketone reduction. acs.orgnih.gov |
| Carbonyl Reductase | Short-chain dehydrogenases/reductases (SDR) | NADPH | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol | Found in human liver, involved in xenobiotic metabolism. tandfonline.com |
Advanced Analytical Chemistry and Research Methodologies for N Methyl Nicotine Compounds
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating and quantifying N-Methyl Nicotine (B1678760) compounds from intricate mixtures. The choice of technique depends on the analyte's properties and the research question, from broad metabolite screening to high-purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For the analysis of nicotine metabolites, including N-methylated forms, GC-MS provides high chromatographic resolution and definitive mass-based identification. In metabolite profiling studies, samples are often derivatized to increase the volatility and thermal stability of the analytes. For instance, silylation is a common derivatization technique used before GC-MS analysis of nicotine metabolites. researchgate.net
GC-MS methods have been developed for the simultaneous determination of nicotine and its major metabolite, cotinine (B1669453), in biological fluids like plasma. nih.gov While direct analysis of the quaternary amine N-methylnicotinium ion by GC-MS is challenging due to its low volatility, predictive models and spectral databases can aid in its theoretical characterization. foodb.ca The typical workflow involves sample extraction, derivatization, separation on a capillary column (e.g., HP-5MS), and detection by a mass spectrometer, which provides a unique fragmentation pattern for each compound, allowing for structural confirmation. acs.org
Table 1: Example GC-MS Parameters for Nicotine Metabolite Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | HP-5MS (30 m × 0.250 mm × 0.25 μm) | acs.org |
| Carrier Gas | Helium (1.0 mL/min) | acs.org |
| Inlet Temperature | 250 °C | acs.org |
| Ionization Mode | Electron Ionization (EI) at 70eV | |
| Detection | Mass Spectrometry (Scan or SIM mode) | researchgate.net |
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the trace analysis of non-volatile and polar compounds like the N-methylnicotinium ion in biological matrices. arabjchem.org Its high sensitivity and specificity allow for the detection and quantification of metabolites at very low concentrations (ng/mL or lower). coresta.orgacs.orgbohrium.com The technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
Numerous LC-MS/MS methods have been validated for the simultaneous quantification of nicotine and a wide array of its metabolites, including nicotine N-oxides, in urine, serum, and plasma. coresta.orgquestdiagnostics.complos.org The use of electrospray ionization (ESI) in positive ion mode is common for these analytes. plos.org Isotope dilution methods, where stable isotope-labeled internal standards are used, are frequently employed to ensure high accuracy and precision by correcting for matrix effects and variations in instrument response. acs.orgplos.org This approach is ideal for pharmacokinetic studies and for monitoring exposure to nicotine. criver.com
Table 2: Selected LC-MS/MS Transitions for Nicotine and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Nicotine | 163.2 | 130.1 | nih.gov |
| Cotinine | 177.4 | 98.3 | nih.gov |
| Nicotine 1′-N-oxide | 179.1 | 162.1 | plos.org |
| Anabasine | 163.2 | 134.1 | plos.org |
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment and purification of N-Methyl Nicotine compounds. For high-purity applications, such as the preparation of standards for research, preparative HPLC is often used. Cation-exchange chromatography is particularly effective for purifying quaternary amine metabolites like N-methylnicotinium ion.
In one method, synthetic R-(+)-[¹⁴C-NCH₃]N-methylnicotinium salt was purified using preparative cation-exchange HPLC, achieving a chemical and radiochemical purity greater than 98%. Analytical HPLC with UV detection is commonly used to assess the purity of the final product. For N-methylnicotinium iodide, a purity of ≥98% is often achieved through recrystallization, which can be further enhanced to >99.5% using preparative HPLC with a cation-exchange column like Partisil SCX.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods provide detailed information about the molecular structure, stereochemistry, and isotopic composition of this compound compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of organic molecules, including this compound and its metabolites. slideshare.netslideshare.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's constitution and connectivity. mdpi.comwiley-vch.de Two-dimensional NMR experiments, such as COSY and HMBC, are used to establish correlations between protons and carbons, which is crucial for assigning complex spectra. wiley-vch.denih.gov
Furthermore, NMR is a key method for determining the enantiomeric purity of chiral compounds like nicotine. By using a chiral shift reagent, such as tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]ytterbium [Yb(tfc)₃], it is possible to induce separate signals for the (R) and (S) enantiomers in the NMR spectrum. acs.orgnih.govnih.gov While ¹H NMR can be used, ¹³C NMR is often preferred as it provides sharper resonances that are less sensitive to experimental conditions, allowing for a more precise quantification of the enantiomeric ratio. nih.govnih.gov
Isotope Ratio Mass Spectrometry (IRMS), typically coupled with a gas chromatograph (GC-IRMS), is used to measure the natural abundance of stable isotopes, such as the ¹⁵N/¹⁴N ratio (expressed as δ¹⁵N). nih.gov This technique is a valuable tool for studying the biotransformation of nicotine and its metabolites. nih.gov By analyzing the δ¹⁵N values of the parent compound and its metabolites, researchers can gain insights into the kinetic isotope effects associated with specific metabolic reactions, such as N-demethylation. nih.gov
The method involves extracting the alkaloids from a biological matrix, followed by GC-IRMS analysis. It offers sufficient precision and repeatability to measure differences in δ¹⁵N values of less than 1.0 per thousand, which is sensitive enough to calculate the kinetic isotope effects of enzymatic reactions. nih.gov This information can help elucidate metabolic pathways and the origins of specific compounds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Enantiomeric Purity Determination
Enantiomeric Analysis in Research Investigations
This compound possesses a chiral center, leading to the existence of two enantiomers, (R)-N-Methyl Nicotine and (S)-N-Methyl Nicotine. The separation and analysis of these stereoisomers are paramount, as they can exhibit different pharmacological and toxicological profiles.
Methodologies for Chiral Separation (e.g., Chiral GC, Chiral LC)
The resolution of this compound enantiomers is primarily achieved through chiral chromatography, with both Gas Chromatography (GC) and Liquid Chromatography (LC) being powerful tools in this endeavor. chromatographyonline.comnih.gov
Chiral Gas Chromatography (GC):
Chiral GC has been a longstanding method for the separation of volatile and thermally stable enantiomers. researchgate.net The technique often employs chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times.
Derivatization: In some GC methods, this compound may be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.govacs.org For instance, the demethylation of nicotine to nornicotine (B190312), followed by conversion into a diastereomeric amide derivative, has been used to determine enantiomeric purity. nih.govacs.org
Chiral Stationary Phases (CSPs): The direct separation on a chiral column is often preferred. Cyclodextrin-based CSPs, such as those found in CHIRALDEX G-TA and Beta DEX 120 columns, have been utilized for the chiral separation of nicotine and its derivatives. nih.govacs.org However, challenges such as long retention times and incomplete peak separation can occur with some GC columns. nih.govacs.org
Chiral Liquid Chromatography (LC):
Chiral LC has been extensively used for the separation of nicotine enantiomers and its derivatives, offering a high degree of resolution and compatibility with mass spectrometry (MS). researchgate.netnih.govnih.gov
Chiral Stationary Phases (CSPs): A variety of CSPs are effective for the chiral separation of nicotine-related compounds. Modified macrocyclic glycopeptide stationary phases have demonstrated high stereoselectivity. researchgate.netnih.gov For example, the AZYP Nicoshell SPP chiral column provides excellent baseline resolution for nicotine enantiomers. researchgate.net Other phases, like chiral α1-acid glycoprotein (B1211001) stationary phases, have also been successfully employed. acs.org
Mobile Phase Optimization: The composition of the mobile phase is crucial for achieving optimal separation. A mobile phase consisting of methanol (B129727) and ammonium (B1175870) formate (B1220265) has been used with a modified macrocyclic glycopeptide stationary phase to achieve rapid enantioseparation of nicotine. researchgate.netnih.gov
Ultrafast and Ultra-Performance LC (UFLC/UPLC): The advent of UFLC and UPLC techniques, coupled with MS/MS, has enabled rapid and sensitive enantioseparation, with some methods achieving separation in under 20 seconds. researchgate.netnih.gov
| Technique | Chiral Selector/Stationary Phase | Key Findings/Applications | Reference |
|---|---|---|---|
| Chiral GC | CyclodexB, Rt-BDEX, CHIRALDEX G-TA, Beta DEX 120 | Used for separating and quantifying nicotine enantiomers in various samples. Challenges can include long retention times and incomplete peak resolution. | nih.govacs.org |
| Chiral LC | Modified macrocyclic glycopeptides (e.g., AZYP Nicoshell SPP), Chiral α1-acid glycoprotein | Offers excellent baseline resolution and is highly compatible with mass spectrometry. Enables rapid and sensitive analysis. | researchgate.netacs.orgnih.gov |
| UFLC/UPLC-MS/MS | Modified macrocyclic glycopeptide | Achieves extremely rapid enantioseparation (e.g., <20 seconds) with high sensitivity. | researchgate.netnih.gov |
Determining Enantiomeric Excess and its Implications in Biological Studies
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in greater amounts than the other. mdpi.com Determining the ee of this compound is crucial because enantiomers can have significantly different biological activities. researchgate.net
Methods for Determining Enantiomeric Excess:
Chiral Chromatography: The most common method involves calculating the ee from the peak areas of the separated enantiomers in a chromatogram obtained from chiral GC or LC. mdpi.com
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. The degree and direction of rotation can be used to determine the enantiomeric excess. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents can be used in NMR to induce different chemical shifts for the protons of each enantiomer, allowing for their quantification and the determination of the ee. acs.org
Circular Dichroism (CD) Spectroscopy: This method measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum can be used to determine the absolute configuration and enantiomeric excess of chiral molecules. nih.govnih.gov
Implications in Biological Studies:
The stereochemistry of this compound and its analogs can have profound effects on their interaction with biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov
Receptor Binding and Potency: Studies on related compounds like 5'-methylnicotine have shown that the stereochemistry significantly impacts binding affinity and functional potency at different nAChR subtypes, such as α4β2 and α7. nih.gov For instance, the (S)-enantiomer of nicotine is known to be more biologically active than the (R)-enantiomer. mdpi.com
Differential Biological Activity: The two enantiomers of a chiral compound can have distinct pharmacological and toxicological properties. researchgate.net Therefore, understanding the enantiomeric composition of this compound is essential for accurately assessing its biological effects.
Metabolism: The enzymatic processes in biological systems are often stereoselective. This can lead to different rates of metabolism for each enantiomer, influencing their bioavailability and duration of action. Research on nicotine demethylation to nornicotine shows enantioselective processes. researchgate.net
| Compound/Analog | Finding | Implication | Reference |
|---|---|---|---|
| Nicotine | (S)-nicotine is the predominant and more biologically active enantiomer found in nature. | The biological effects of nicotine are primarily attributed to the (S)-enantiomer. | nih.govmdpi.com |
| 5'-Methylnicotine | The absolute configuration of the 5'-methyl substituent determines the relative activity at nAChRs. | Subtle changes in stereochemistry can lead to significant differences in receptor interaction. | nih.gov |
| Nornicotine | Enzymatic demethylation of (S)-nicotine leads to an enrichment of (S)-nornicotine. | Metabolic pathways can be stereoselective, affecting the enantiomeric composition of metabolites. | researchgate.net |
Emerging Analytical Platforms and Sensor Technologies for Research Applications
The field of analytical chemistry is continually evolving, with new platforms and sensor technologies emerging that offer enhanced sensitivity, selectivity, and real-time monitoring capabilities for compounds like this compound. acs.org
Emerging Analytical Platforms:
Advanced Mass Spectrometry Techniques: The coupling of high-resolution mass spectrometry (HRMS) with advanced separation techniques like UPLC provides powerful tools for the identification and quantification of trace levels of this compound and its metabolites in complex matrices. pdx.edu
Two-Dimensional Spectroscopy: Integrated analytical strategies combining techniques like 2D-NMR and LC-MS with statistical analysis are being used to simplify the identification of metabolites from complex biological samples. acs.org
Metabolomics Platforms: Holistic metabolomic approaches, utilizing techniques like LC-MS and NMR, allow for the comprehensive analysis of a wide range of small molecules, including this compound, in biological systems to understand dietary or environmental exposures. acs.org
Sensor Technologies:
The development of sensors for the detection of nicotine and related alkaloids is a rapidly growing area of research, with potential applications in environmental monitoring and healthcare. rsc.orgnih.govmdpi.commdpi.commedrxiv.org
Electrochemical Sensors: These sensors offer a low-cost, portable, and rapid means of detecting target molecules. rsc.org Recent advancements focus on chemically modified electrodes that can improve the selectivity and sensitivity of nicotine detection, even in complex samples. rsc.org For instance, titania nanotube arrays functionalized with cobalt have been investigated for the detection of related compounds like methyl nicotinate (B505614). researchgate.net
Biosensors: These devices integrate a biological recognition element (e.g., an enzyme or antibody) with a transducer to provide a highly specific signal. Research into electrochemical biosensors for detecting cancer biomarkers shows the potential for this technology to be adapted for other small molecules. medrxiv.org
Optical Sensors: These sensors utilize changes in optical properties (e.g., color, fluorescence) upon interaction with the analyte. Colorimetric indicators stimulated by volatile compounds are being explored for monitoring the freshness of products, a principle that could be adapted for detecting volatile alkaloids. mdpi.com
These emerging technologies hold the promise of providing more efficient, sensitive, and field-deployable methods for the analysis of this compound, facilitating a deeper understanding of its presence, fate, and effects in various environments.
Biological Activities and Mechanistic Research of N Methyl Nicotine Analogs Excluding Human Clinical Data
Molecular Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) in In Vitro and Animal Models
N-Methyl nicotine (B1678760) analogs have been the subject of extensive research to understand their interactions with nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels crucial for various physiological processes. sigmaaldrich.com These studies, conducted in controlled laboratory settings and animal models, provide fundamental insights into how these compounds bind to, activate, and modulate nAChR activity.
Receptor Binding Affinity and Ligand-Receptor Complex Formation
The affinity with which N-methyl nicotine analogs bind to nAChRs is a critical determinant of their pharmacological activity. Radioligand binding assays are commonly employed to measure this affinity, often using molecules like [³H]-cytisine or [¹²⁵I]-α-bungarotoxin to assess binding to different nAChR subtypes. noaa.gov
Research has shown that modifications to the N-methyl group on the pyrrolidine (B122466) ring of nicotine can significantly impact binding affinity. For instance, replacing the N-methyl group with an ethyl group or adding a second N-methyl group has been found to substantially decrease interaction with α4β2 receptors, while having a lesser effect on α7 receptors. nih.gov This suggests that the size and chemical nature of the substituent at this position play a crucial role in the formation of a stable ligand-receptor complex.
Furthermore, studies on N-n-alkylnicotinium analogs, where the nitrogen of the pyrrolidine ring is quaternized with alkyl chains of varying lengths, have demonstrated that increasing the chain length can enhance affinity for certain nAChR subtypes. researchgate.net This is attributed to increased van der Waals interactions with amino acid residues within the receptor's binding pocket. frontiersin.org The formation of the ligand-receptor complex is also influenced by the charge of the analog. The positively charged nitrogen atom in N-methylated analogs is crucial for a cation-π interaction with aromatic residues in the binding site, a key feature for high-affinity binding. frontiersin.org
Table 1: Binding Affinities of this compound Analogs at nAChRs
| Compound | nAChR Subtype | Binding Affinity (Ki or IC50) | Reference |
|---|---|---|---|
| (-)-Nicotine | α4β2 | Ki = 2.3 nM | researchgate.net |
| Homoazanicotine | Nicotinic | Ki = 7.8 nM | researchgate.net |
| 6-Bromonicotine | nAChRs | Ki = 0.45 nM | researchgate.net |
| N-methyl researchgate.netpnas.orgnaphthyridine | nAChRs | Ki = 18 nM | researchgate.net |
| N-methyl-N-ethylaminomethyl)pyridine | nAChRs | Ki = 28 nM | researchgate.net |
| Nereistoxin (NTX) | α4β2 | IC50 = 60 µM | noaa.gov |
| Methyl-Nereistoxin (MeNTX) | α4β2 | Increased IC50 vs NTX | noaa.gov |
| N-n-alkylnicotinium analogs (C1-C12) | S-(-)-[3H]nicotine sites | Ki = 90 nM - 20 µM | researchgate.net |
Subtype Selectivity of this compound Analogs for nAChR Subunits
The brain contains various nAChR subtypes, with α4β2 and α7 being the most prevalent. nih.gov this compound analogs often exhibit selectivity for specific nAChR subtypes, which is a key focus of drug design to target particular physiological effects.
A "methyl scan" of nicotine's pyrrolidinium (B1226570) ring revealed that methylation at different positions leads to distinct changes in subtype selectivity. nih.gov For example, 2'-methylation uniquely boosts binding and agonist potency at α7 receptors. nih.gov Conversely, modifications at the 1'-N position, such as ethyl substitution, significantly reduce interaction with α4β2 receptors but not α7 receptors. nih.gov This highlights the differential structural requirements of the binding sites on these two major nAChR subtypes.
N-n-alkylnicotinium analogs with longer alkyl chains (C7-C12) have been shown to be potent and selective antagonists for nAChR subtypes that mediate nicotine-evoked dopamine (B1211576) release. researchgate.net Similarly, structurally related N-n-pyridinium analogs with even longer chains (C10-C20) also act as potent inhibitors of this response, with some showing incomplete maximal inhibition, suggesting interaction with multiple nAChR subtypes. researchgate.net The development of subtype-selective ligands is a major goal in nicotinic receptor research, aiming to create compounds with specific therapeutic actions. acnp.org
Structure-Activity Relationships Governing Receptor Activation and Modulation
The chemical structure of an this compound analog dictates its functional effect on the nAChR, determining whether it acts as an agonist (activator), antagonist (blocker), or partial agonist.
Alkylation of the pyridinic nitrogen atom of nicotine with long aliphatic chains can convert the molecule from an agonist to a potent and selective antagonist at nAChRs. researchgate.netfrontiersin.org This dramatic shift in activity underscores the importance of the charge and steric bulk at this position. The N-methyl group on the piperidinium (B107235) segment of some analogs confers a positive charge that is critical for the cation–π interaction within the receptor's binding site, a feature shared with the natural neurotransmitter acetylcholine. frontiersin.org
The spatial arrangement of atoms is also crucial. For example, cis-5'-methylnicotine has been shown to lack agonist activity and has a low affinity for both α4β2 and α7 receptors, whereas its stereoisomer, trans-5'-methylnicotine, retains significant α7 receptor activity. nih.gov This stereoselectivity points to a highly specific orientation required for effective receptor interaction and activation.
Furthermore, the nature of the linker between the two ring systems in nicotine analogs can influence activity. Studies on homoazanicotine, where the pyrrolidine ring is replaced with an imidazoline (B1206853) ring, have shown that the parent structure is optimal, and most structural changes, including alterations to the connector, tend to reduce nAChR affinity. researchgate.net The search for selective α7 nAChR agonists has led to the development of compounds where a basic moiety is attached via an amide bridge to an aromatic group, with the amide bridge's orientation being flexible without losing potency. wikipedia.org
Enzymatic Mechanisms of Action and Inhibition Studies
The metabolic fate of this compound and its derivatives is governed by various enzymes, and understanding these interactions is crucial for predicting their biological effects and duration of action.
Role of this compound Derivatives as Substrates or Inhibitors of Metabolic Enzymes
This compound derivatives can act as either substrates for or inhibitors of metabolic enzymes, primarily cytochrome P450 (CYP) enzymes. The major enzyme responsible for nicotine metabolism is CYP2A6, which catalyzes the conversion of nicotine to cotinine (B1669453). researchgate.net However, studies have shown that other CYP enzymes, such as CYP2B6, also contribute to this process. acs.org
Some this compound analogs can inhibit these enzymes. For instance, nicotine itself acts as a competitive inhibitor of the microsomal metabolism of certain nitrosoureas, with a reported Ki of 0.6 mM. nih.gov Cannabidiol (CBD) has been shown to be a potent inhibitor of CYP2A6 and CYP2B6-mediated nicotine metabolism. acs.org
Conversely, some derivatives are primarily substrates. For example, N,N-Bis(2-chloroethyl)-N-nitrosourea (BCNU) is a substrate for a microsomal enzyme in mouse liver, a reaction that is competitively inhibited by nicotine. nih.gov The bacterial enzyme nicotine oxidoreductase (NicA2) from Pseudomonas putida specifically catalyzes the oxidation of S-nicotine to N-methyl-myosmine as the first step in nicotine degradation. acs.orgnih.gov This enzyme has a very high affinity for S-nicotine. acs.org
Investigation of Enzyme Kinetics and Catalytic Properties
The kinetics of enzymatic reactions involving this compound derivatives provide insights into the efficiency and mechanism of their metabolism. For the microsomal metabolism of BCNU, the Michaelis-Menten constant (Km) was determined to be 1.7 mM. nih.gov
Studies on the flavoenzyme 6-hydroxy-l-nicotine oxidase (6HLNO), involved in nicotine degradation in the soil bacterium Arthrobacter nicotinovorans, have revealed complex kinetics. The enzyme's activity deviates from Michaelis-Menten kinetics and is dependent on ionic strength, showing substrate inhibition at high ionic strength. pnas.org
The bacterial enzyme NicA2 exhibits a pH-independent catalytic rate for the oxidation of S-nicotine, suggesting that the deprotonated form of the amine is not required for catalysis. acs.orgnih.gov The enzyme shows remarkable specificity for S-nicotine, with substitutions on the pyridyl ring abolishing its activity. nih.gov Mutagenesis studies have highlighted the importance of a hydrogen bond between the pyridyl ring of S-nicotine and a threonine residue (T381) in the active site for optimal substrate positioning and catalysis. nih.govnih.gov
Table 2: Kinetic Parameters of Enzymes Acting on this compound and Analogs
| Enzyme | Substrate/Inhibitor | Kinetic Parameter (Km or Ki) | Reference |
|---|---|---|---|
| Mouse Liver Microsomes | BCNU (Substrate) | Km = 1.7 mM | nih.gov |
| Mouse Liver Microsomes | Nicotine (Inhibitor) | Ki = 0.6 mM | nih.gov |
| Nicotine Oxidoreductase (NicA2) | S-Nicotine (Substrate) | Nanomolar binding affinity | acs.org |
| CYP2A6 (Human) | Nicotine (Substrate) | - | researchgate.net |
| CYP2B6 (Human) | Nicotine (Substrate) | - | acs.org |
| CYP2A6 (Human) | Cannabidiol (Inhibitor) | IC50,u = 0.27 ± 0.06 µM (for cotinine formation) | acs.org |
| CYP2B6 (Human) | Cannabidiol (Inhibitor) | IC50,u = 0.26 ± 0.17 µM (for cotinine formation) | acs.org |
Cellular and Subcellular Effects in In Vitro Systems and Animal Models (Non-Toxicology Focus)
The biological activities of N-methylnicotinium, the quaternary ammonium (B1175870) cation derived from this compound, have been investigated in various non-clinical models. These studies focus on elucidating its fundamental interactions with cellular machinery, independent of toxicological endpoints. Research has centered on its influence on signaling pathways, neural substrates, and epigenetic regulation.
Influence on Cellular Pathways and Signaling Mechanisms
In vitro studies using various cell lines have demonstrated that N-methylnicotinium can modulate key intracellular signaling cascades. Unlike its precursor, nicotine, which primarily acts on nicotinic acetylcholine receptors (nAChRs), N-methylnicotinium appears to influence cellular behavior through different or overlapping mechanisms.
Research has identified its ability to interact with pathways critical for cellular growth and differentiation. For instance, investigations have shown that exposure of specific cell types to N-methylnicotinium can lead to the phosphorylation and subsequent activation of components within the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2. Concurrently, effects have been noted on the PI3K/Akt signaling axis, a central regulator of cell survival and metabolism. The observed modulation of these pathways suggests a capacity to influence fundamental cellular processes. These interactions are being explored to understand the compound's complete mechanistic profile at the subcellular level.
Exploration of Effects on Neural Activity and Neurobiological Substrates in Animal Models
In animal models, research has aimed to characterize the neurobiological effects of N-methylnicotinium. Studies using microdialysis in rodent brains have explored its impact on neurotransmitter systems. Findings indicate that N-methylnicotinium can influence the release of dopamine in specific brain regions, such as the nucleus accumbens, although its potency and mechanism appear distinct from that of nicotine.
Further electrophysiological research has examined its direct effects on neuronal excitability. In ex vivo brain slice preparations, application of N-methylnicotinium has been shown to alter neuronal firing patterns in areas rich in dopaminergic and cholinergic neurons. While it is a poor agonist at most nAChR subtypes compared to nicotine, its activity suggests potential interactions with other ion channels or membrane transporters that contribute to neuronal membrane potential and signaling. These studies are foundational in mapping the compound's specific neuropharmacological footprint, separate from its more well-known precursor.
Role in Plant Physiology and Defense Mechanisms
In the plant kingdom, particularly within the Nicotiana genus, this compound and its ionic form are integral components of the plant's chemical ecology. They play a significant role in the alkaloid pool and are dynamically regulated as part of the plant's defense strategy against environmental threats.
Contribution to Alkaloid Pool and Anti-Herbivore Activity
N-methylnicotinium is a naturally occurring metabolite of nicotine in plants such as Nicotiana tabacum (tobacco). Nicotine, synthesized in the roots, is transported via the xylem to the leaves, where a portion of it is N-methylated to form the N-methylnicotinium cation. This conversion contributes to the diversity of the total alkaloid profile within the plant tissues.
From a defense perspective, the presence of a suite of related alkaloids, including nicotine and N-methylnicotinium, provides a more robust chemical barrier against herbivores than a single compound might. While nicotine is a potent neurotoxin to many insects, N-methylnicotinium also possesses anti-herbivore properties. The co-occurrence of these compounds creates a complex chemical signature that can deter a wider range of herbivores, some of which may have developed tolerance to nicotine alone. The accumulation of these alkaloids, particularly in the vacuoles of leaf epidermal cells, represents a primary strategy for passive chemical defense.
Dynamic Regulation of this compound Precursors in Response to Environmental Stimuli
The biosynthesis of pyridine (B92270) alkaloids, including the precursor to this compound, is not static but is dynamically regulated in response to environmental cues, most notably herbivory and pathogen attack. Mechanical wounding of leaves, which simulates insect feeding, triggers a systemic signaling cascade mediated by the plant hormone jasmonic acid.
Upon leaf damage, jasmonic acid levels rise and a signal is transmitted to the roots, the primary site of nicotine biosynthesis. This results in the upregulation of genes encoding key enzymes in the nicotine pathway. The newly synthesized nicotine is then transported to the aerial parts of the plant, including the wounded leaves. This systemic response rapidly increases the total alkaloid concentration at the site of attack, thereby bolstering the plant's chemical defenses. As the concentration of the precursor (nicotine) increases in the leaf tissue, the subsequent production and accumulation of N-methylnicotinium are also enhanced, fortifying the plant's defensive alkaloid pool against further damage.
Table 2: Summary of this compound's Role in Plant Physiology
This table summarizes the key findings discussed in section 6.4. You can sort the table by clicking on the column headers.
| Physiological Role | Mechanism | Key Stimulus | Primary Plant Tissue Involved | Reference(s) |
| Chemical Defense | Contribution to the total alkaloid pool; anti-herbivore activity. | Constitutive expression; herbivore presence. | Leaves (storage), Roots (synthesis) | , |
| Biosynthesis Regulation | Systemic upregulation of precursor (nicotine) synthesis. | Mechanical wounding (simulated herbivory). | Roots (synthesis), Leaves (signaling/storage) | |
| Intracellular Signaling | Jasmonic acid cascade triggers alkaloid production. | Mechanical wounding, pathogen attack. | Whole plant (systemic signal) |
Compound Reference Table
Theoretical and Computational Studies of N Methyl Nicotine Structures
Molecular Modeling and Docking Simulations for Receptor Interactions
Molecular modeling and docking simulations are instrumental in understanding how N-Methyl Nicotine (B1678760) and its analogs interact with biological targets, primarily nicotinic acetylcholine (B1216132) receptors (nAChRs). These computational techniques predict the preferred binding poses and affinities of a ligand within a receptor's binding site.
Studies have performed "methyl scans" on the pyrrolidinium (B1226570) ring of nicotine to investigate how methylation at different positions affects interactions with the two major brain nAChR subtypes, α4β2 and α7. nih.govnih.gov Docking simulations of various methylnicotine compounds with a model receptor, the Lymnaea acetylcholine binding protein (AChBP), have successfully predicted many of the observed changes in receptor affinity. nih.govnih.gov For instance, these simulations could explain the lower affinities of cis-methylnicotines compared to their trans counterparts. nih.govnih.gov
Key interactions identified through these models often involve a cation-π interaction between the positively charged nitrogen of the pyrrolidinium ring and the aromatic side chain of a tryptophan residue (specifically Trp149 in α7 and Trp156 in α4β2) within the receptor's binding pocket. researchgate.netacs.org This interaction is considered fundamental to the binding of nicotine and its derivatives. acs.org Molecular docking of nicotine analogs into the α7 nAChR has further highlighted the importance of residues like Leu116 and Trp145 in the binding site.
The design of novel nicotinic ligands often utilizes the N-methylpyrrolidine moiety as a structural template. researchgate.netmdpi.com By computationally modeling derivatives, researchers can rationalize the agonist or antagonist activity observed in functional assays, guiding the synthesis of new compounds with specific receptor subtype selectivity. researchgate.netmdpi.com
Table 1: Key Amino Acid Residues in nAChRs Interacting with Nicotinic Ligands
| Receptor/Model | Key Interacting Residues | Type of Interaction | Reference |
| α4β2 nAChR | Tryptophan (Trp156) | Cation-π | researchgate.net |
| α7 nAChR | Leucine (Leu116), Tryptophan (Trp145) | Not specified | |
| Lymnaea AChBP | Aromatic residues in binding pocket | Cation-π | nih.govnih.gov |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide a deep understanding of the electronic properties of N-Methyl Nicotine, which dictate its stability and reactivity. Methods like Density Functional Theory (DFT) are frequently employed to analyze these characteristics. nih.govresearchgate.net
Calculations using DFT with the B3LYP method and a 6-311++G(d,p) basis set have been used to optimize the molecular structure of nicotine and determine its electronic properties in both the gas phase and in aqueous solution. nih.govresearchgate.net A key focus of these studies is the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A larger energy gap suggests higher stability and lower reactivity. researchgate.netresearchgate.net
For nicotine, the HOMO is predominantly localized on the five-membered pyrrolidine (B122466) ring, while the LUMO's electronic density is concentrated on the six-membered pyridine (B92270) ring. Quantum chemical calculations can also determine various reactivity descriptors, as shown in the table below. These parameters help in quantitatively assessing the molecule's electrophilic and nucleophilic nature. For example, quantum calculations have shown that introducing a pyrid-3-yl group to the 2-position of N-methylpyrrolidine (forming nicotine) significantly reduces the Lewis basicity of the pyrrolidine nitrogen. researchgate.net
Table 2: Calculated Quantum Chemical Properties of Nicotine (Gas Phase)
| Parameter | Description | Typical Calculated Value (eV) | Reference |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.78 | researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.32 | researchgate.net |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.46 | researchgate.net |
| Ionization Potential (I) | -EHOMO | 5.78 | researchgate.net |
| Electron Affinity (A) | -ELUMO | 0.32 | researchgate.net |
| Chemical Hardness (η) | (I - A) / 2 | 2.73 | researchgate.net |
| Chemical Softness (S) | 1 / (2η) | 0.18 | researchgate.net |
| Electronegativity (χ) | (I + A) / 2 | 3.05 | researchgate.net |
Computational Approaches to Understanding Conformational Preferences and Stereochemistry
The three-dimensional structure of this compound is not static; it exists as an equilibrium of different conformations. Computational methods are essential for exploring the potential energy surface of the molecule and identifying its most stable forms. The key conformational aspects include the stereochemistry of the N-methyl group, the relative orientation of the two rings, and the puckering of the pyrrolidine ring. capes.gov.brnih.gov
Numerous computational studies, using various levels of theory, have consistently shown that the conformer where the N-methyl group is trans to the pyridine ring is the most stable. capes.gov.brnih.gov This preference holds true for the molecule in its neutral, monoprotonated, and diprotonated states, both in the gas phase and in aqueous solution. capes.gov.brnih.gov However, the energy difference between the cis and trans N-methyl conformers is significantly smaller in water, suggesting that the solvent environment can influence the conformational equilibrium. capes.gov.brnih.gov
The relative orientation of the pyridine and pyrrolidinium rings is another critical factor. Gas electron diffraction studies combined with theoretical calculations have identified two dominant trans conformers that differ in the dihedral angle between the two rings. researchgate.net These conformers have different distances between the two nitrogen atoms, which is thought to be a crucial factor for nicotinic activity. researchgate.net It has been proposed that only the conformer with the longer N-N distance possesses significant nicotinic activity. researchgate.net
Table 3: Relative Energies of this compound Conformers
| Conformer Feature | More Stable Form | Environment | Method | Reference |
| N-Methyl Stereochemistry | Trans | Gas Phase & Water | Various Computational Methods | capes.gov.brnih.gov |
| Ring Orientation | Trans (two dominant rotamers) | Gas Phase | Gas Electron Diffraction & Theory | researchgate.net |
Future Directions and Emerging Research Areas
Elucidation of Undetermined Biosynthetic and Metabolic Pathways for N-Methyl Nicotine (B1678760) Compounds
While the primary metabolic pathways of nicotine are well-documented, the biotransformation and metabolic fate of N-Methyl Nicotine compounds are less understood. A key non-oxidative pathway for nicotine metabolism is the methylation of the pyridine (B92270) nitrogen, which results in the nicotine isomethonium ion, also known as the N-methylnicotinium ion. nih.gov This reaction is a minor pathway in humans. nih.gov Another significant pathway is N-demethylation, which converts nicotine to nornicotine (B190312). nih.gov In plants, this process appears to be initiated by the direct oxidation of the N-methyl group. researchgate.net
The biosynthesis of the nicotine molecule involves the coupling of a pyridine ring derived from nicotinic acid and a pyrrolidine (B122466) ring originating from the N-methyl-Δ1-pyrrollidium cation. auctoresonline.org The formation of the pyrrolidine ring starts with the conversion of ornithine to putrescine, which is then methylated to N-methylputrescine by putrescine N-methyltransferase (PMT). auctoresonline.orgallenpress.com Subsequently, N-methylputrescine oxidase (MPO) catalyzes the oxidative deamination of N-methylputrescine to 4-methylaminobutanal, which spontaneously cyclizes to form the N-methylpyrrolinium cation. auctoresonline.orgallenpress.comoup.com This cation then condenses with a derivative of nicotinic acid to form nicotine. auctoresonline.orgallenpress.comoup.com While the general framework is established, the precise enzymatic steps and regulatory mechanisms governing the condensation of the two ring structures remain an active area of investigation. auctoresonline.orgresearchgate.net
Future research will likely focus on identifying the specific enzymes and intermediate metabolites involved in the less-characterized pathways of this compound. Understanding these pathways is crucial for a complete picture of its pharmacological and toxicological profile.
Development of Novel Synthetic Routes for Stereoselective Production of this compound Analogs
The development of synthetic analogs of nicotine, particularly conformationally restricted versions, is a significant area of interest for creating selective ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com These analogs hold promise as therapeutic agents for various central nervous system disorders. mdpi.com A notable example is 6-methyl nicotine (6-MN), a synthetic variant with a methyl group added to the 6-position of the pyridine ring, which may alter its interaction with biological targets. at-schweiz.ch
Achieving stereoselectivity in the synthesis of this compound analogs is a critical challenge. The chirality of the molecule significantly influences its biological activity. For instance, (S)-nicotine is the naturally occurring and most active enantiomer. auctoresonline.org Existing synthetic protocols have been adapted to produce specific enantiomers, such as S-N-methyl-2-phenylpyrrolidine (S-MPP), by employing techniques like recrystallization of dibenzoyl tartrate salts. pnas.org
Future efforts will likely concentrate on developing more efficient and highly stereoselective synthetic routes. This could involve the use of novel catalysts, chiral auxiliaries, and asymmetric synthesis strategies to produce pure enantiomers of this compound analogs for detailed pharmacological evaluation.
Advanced Analytical Techniques for Comprehensive Profiling in Complex Biological Matrices
The accurate detection and quantification of this compound and its metabolites in complex biological matrices such as blood, urine, and saliva are essential for pharmacokinetic and metabolic studies. nih.govmdpi.com Various analytical methods have been employed for the analysis of nicotine and its related compounds, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). upm.edu.myresearchgate.net
Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the simultaneous determination of nicotine and its metabolites. nih.gov This method offers excellent specificity and allows for the detection of low concentrations of analytes. nih.gov Other advanced techniques include GC coupled with MS (GC-MS) for volatile compounds and ultrahigh-pressure liquid chromatography (UHPLC) coupled with MS-MS for polar impurities. upm.edu.myspectroscopyonline.com For determining the source of nicotine (natural vs. synthetic), accelerator mass spectrometry for 14C quantitation has proven reliable. plos.org
Future advancements in this area will likely focus on developing even more sensitive and high-throughput analytical methods. This could include the use of novel sample preparation techniques like solid-phase microextraction and the application of high-resolution mass spectrometry (HRMS) for more comprehensive metabolite profiling. tandfonline.commedrxiv.org The goal is to create robust methods capable of detecting and quantifying a wide range of this compound compounds and their metabolites in various biological samples with high precision and accuracy.
In-depth Investigation of this compound Analog Interactions with Specific Biological Targets beyond Canonical nAChRs in Non-Clinical Models
Nicotine and its analogs primarily exert their effects by acting as agonists at nicotinic acetylcholine receptors (nAChRs). wikipedia.org However, there is growing interest in exploring the interactions of this compound analogs with other biological targets. For example, some nicotine metabolites, like cotinine (B1669453), have been shown to interact with other receptor systems, albeit with lower affinity than nicotine for nAChRs. frontiersin.orgfrontiersin.org
The synthetic analog 6-methyl nicotine (6-MN) has been shown to bind to nAChRs, and some studies suggest it may have a stronger interaction than nicotine, potentially leading to a greater addictive potential. at-schweiz.ch The addition of a methyl group can influence how the molecule interacts with receptors and other biological targets. at-schweiz.ch Research into analogs like S-N-methyl-2-phenylpyrrolidine (S-MPP), where the pyridyl group of nicotine is replaced by a phenyl ring, has been used as a chemical probe to understand the specific interactions within the nAChR binding site. pnas.org
Future research should systematically investigate the binding profiles of this compound analogs across a wide range of receptors and enzymes in non-clinical models. This will help to identify novel biological targets and potential off-target effects, providing a more complete understanding of their pharmacology.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) to Understand this compound Biology
The application of "omics" technologies, such as metabolomics and proteomics, offers a powerful systems-level approach to understanding the biological effects of this compound. nih.govmdpi.com These technologies can provide a comprehensive snapshot of the changes in metabolites and proteins within a biological system following exposure to this compound compounds.
Proteomics can be used to identify proteins that are differentially expressed in response to this compound, shedding light on the cellular pathways and processes that are affected. nih.gov Metabolomics can identify and quantify the full range of metabolites, providing insights into the metabolic fate of this compound and its impact on endogenous metabolic pathways. nih.gov The integration of these omics platforms can help to build comprehensive models of this compound's biological activity. researchgate.netoup.com
Future research will increasingly rely on multi-omics approaches to unravel the complex biological networks influenced by this compound. This will facilitate the identification of biomarkers of exposure and effect, and contribute to a deeper understanding of the mechanisms underlying its physiological and pathological roles.
Exploration of this compound Derivatives in Chemical Probe Development for Biological Research
This compound derivatives have the potential to be developed into valuable chemical probes for studying biological systems. By modifying the structure of this compound, researchers can create molecules with specific properties, such as fluorescent tags or photoaffinity labels, that allow for the visualization and identification of their binding partners.
For instance, analogs with altered functional groups can be used to probe the structure-activity relationships of nAChRs and other potential targets. pnas.org The use of S-MPP to investigate the hydrogen bonding interactions within the nAChR binding site is a prime example of how a modified nicotine analog can serve as a powerful research tool. pnas.org
The future in this area involves the rational design and synthesis of a diverse library of this compound derivatives. These chemical probes will be instrumental in mapping the interactome of this compound, identifying novel biological targets, and elucidating the molecular mechanisms of action of this important class of compounds.
Q & A
Q. What are the primary metabolic pathways of nicotine mediated by CYP2A6, and how do experimental methods validate these pathways?
CYP2A6 catalyzes two major oxidative pathways: (1) 5′-hydroxylation (leading to cotinine, ~95% of metabolites) and (2) N-methylhydroxylation (producing N-hydroxymethylnornicotine). Stereoselectivity in 5′-hydroxylation is confirmed via isotopic labeling and enzyme kinetics, showing 89–94% preference for trans-5′-hydrogen abstraction. Experimental validation relies on LC-MS/MS metabolite profiling, isotopic tracing, and in vitro assays with human liver microsomes .
Q. How is the regioselectivity of CYP2A6-mediated nicotine oxidation determined experimentally?
Regioselectivity (5′- vs. N-methyl oxidation) is quantified using competitive inhibition studies, deuterium isotope effects, and product ratio analysis. For example, human liver cytosol experiments show 95% cotinine formation, while N-methylhydroxylation accounts for <5%. These results align with QM/MM calculations indicating lower free energy barriers for 5′-hydroxylation .
Q. What analytical techniques are used to characterize nicotine derivatives and their metabolic intermediates?
Electrospray ionization mass spectrometry (ESI-MSⁿ) and liquid chromatography/ESI-MS (LC/ESI-MS) identify fragmentation patterns and quantify metabolites. Key diagnostic ions include m/z 163 (nicotine), 177 (cotinine), and 149 (nornicotine). Limits of detection (LODs) range from 15–105 ng/mL, enabling precise impurity profiling in nicotine replacement therapies .
Advanced Research Questions
Q. What computational methods elucidate the stereochemical and regioselective mechanisms of CYP2A6 catalysis?
Quantum mechanical/molecular mechanical (QM/MM) free energy calculations model the enzyme’s active site. These simulations reveal that nicotine binds in a free-base state (not protonated) within CYP2A6, favoring 5′-hydrogen abstraction due to proximity to Compound I (Cpd I). The doublet spin state pathway dominates, with a 93% regioselectivity prediction matching experimental data (95%) .
Q. How do structural modifications to nicotine’s pyrrolidinium ring affect receptor binding affinity?
A "methyl scan" approach evaluates substitutions at each pyrrolidine carbon. For example:
- 2′-Methylation : Enhances α7 nAChR affinity by 10-fold via hydrophobic interactions.
- 4′-Methylation : Reduces α7 potency by disrupting hydrogen bonding.
- 5′-trans-Methylation : Retains α7 activity but diminishes α4β2 binding.
Docking studies using the Lymnaea AChBP crystal structure (PDB: 1UV6) predict these effects by analyzing water-mediated interactions and steric clashes .
Q. What role does the pmt gene play in nicotine biosynthesis, and how is its expression regulated?
Putrescine N-methyltransferase (pmt) catalyzes the first committed step in nicotine biosynthesis. Ethylene signaling suppresses pmt transcript accumulation in Nicotiana attenuata, reducing nicotine production as a defense against herbivores. Knockout mutants and RNAi silencing confirm pmt's necessity for alkaloid synthesis .
Q. How do conflicting data on nicotine’s protonation state in CYP2A6 binding reconcile?
While nicotine is predominantly protonated in solution (pH 7.4), QM/MM simulations show it adopts a free-base conformation in CYP2A6’s hydrophobic active site. This discrepancy is resolved by comparing NMR-derived pKa values (solution) with enzyme-substrate docking models, emphasizing the role of the protein microenvironment .
Methodological Guidance
Q. What strategies optimize LC/ESI-MS for detecting trace nicotine impurities?
Q. How can researchers address discrepancies in stereoselectivity reports for CYP2A6?
- Compare experimental conditions (e.g., cytosol vs. purified enzyme).
- Use chiral chromatography (e.g., Chiralpak AD-H column) to resolve enantiomers.
- Reconcile in vitro findings with in vivo pharmacokinetic data from smokers .
Data Contradictions and Resolution
Q. Why do earlier studies report higher N-methylhydroxylation rates than recent findings?
Early in vitro assays used non-physiological enzyme concentrations, overestimating N-methyl pathway contributions. Modern QM/MM models and cytosol-based experiments better replicate in vivo conditions, emphasizing 5′-hydroxylation dominance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
